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Compound of Interest

Compound Name: Fmoc-Sar-OPfp

Cat. No.: B557275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-Sar-OPfp (Fluorenylmethyloxycarbonyl-

Sarcosine-Pentafluorophenyl Ester), a key reagent in modern peptide synthesis. We will delve

into its chemical properties, detailed experimental protocols for its application in Solid-Phase

Peptide Synthesis (SPPS), and explore the biological significance of incorporating sarcosine

into peptide chains, including a relevant signaling pathway.

Core Data Presentation
Quantitative data for Fmoc-Sar-OPfp is summarized in the table below for easy reference.

Property Value Reference

CAS Number 159631-29-5 [1][2][3]

Molecular Weight 477.38 g/mol [1][2][4]

Molecular Formula C₂₄H₁₆F₅NO₄ [1][2][5]

Purity Typically ≥95% (HPLC) [1][6]

Appearance White to off-white powder [7]

Storage 4°C [1]
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Introduction to Fmoc-Sar-OPfp in Peptide Synthesis
Fmoc-Sar-OPfp is an amino acid derivative specifically designed for efficient peptide

synthesis. It combines three key features:

Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This base-labile protecting group is

fundamental to the widely used Fmoc-SPPS strategy.[8][9] It remains stable during the

coupling reaction but can be readily removed under mild basic conditions, typically with

piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.

[8][9]

Sarcosine (Sar): As the N-methylated form of glycine, sarcosine offers unique advantages

when incorporated into a peptide backbone.[1][2][4][5][10] The presence of the methyl group

can enhance the metabolic stability of the peptide by making it more resistant to enzymatic

degradation.[11] This is a crucial property for the development of peptide-based therapeutics

with improved pharmacokinetic profiles.[1][2][10]

Pentafluorophenyl (Pfp) Ester: The OPfp group is a highly reactive activating group.[12] It

facilitates a rapid and efficient coupling reaction between the sarcosine residue and the free

amine of the growing peptide chain, even in cases of sterically hindered amino acids.[12]

This high reactivity helps to minimize side reactions and can lead to higher purity of the final

peptide product.

Experimental Protocols for Solid-Phase Peptide
Synthesis (SPPS)
The following protocols provide a detailed methodology for the use of Fmoc-Sar-OPfp in a

standard Fmoc-SPPS workflow. These are generalized procedures and may require

optimization based on the specific peptide sequence and solid support used.

Resin Preparation and Swelling
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic

acid or amide.[6][13]

Procedure:
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Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide or Wang

resin for a C-terminal acid) in a reaction vessel.

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM),

to swell the resin.[6][13]

Gently agitate the resin for at least 30-60 minutes to ensure complete swelling.[13]

After swelling, drain the solvent.

Fmoc Deprotection
This step removes the Fmoc group from the resin or the previously coupled amino acid,

exposing a free amine for the next coupling reaction.

Procedure:

Add a 20% solution of piperidine in DMF to the swollen resin.[6][13]

Agitate the mixture for 5-20 minutes at room temperature.[6]

Drain the piperidine solution.

Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-

dibenzofulvene adduct.

Coupling of Fmoc-Sar-OPfp
This is the core step where Fmoc-Sar-OPfp is incorporated into the peptide chain. The high

reactivity of the OPfp ester generally allows for efficient coupling without the need for additional

coupling reagents.

Procedure:

Dissolve Fmoc-Sar-OPfp (typically 1.5 to 3 equivalents relative to the resin loading) in a

minimal amount of DMF.
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Add the Fmoc-Sar-OPfp solution to the deprotected resin.

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4

hours.

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can

be performed on a small sample of the resin beads. A negative test (beads remain

colorless or yellow) indicates that all free amines have reacted.

If the coupling is incomplete, the reaction time can be extended, or a second coupling can

be performed with a fresh solution of Fmoc-Sar-OPfp.

After complete coupling, drain the reaction solution and wash the resin thoroughly with

DMF.

Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino

acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin and Final
Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any side-

chain protecting groups.

Procedure:

After the final amino acid has been coupled and deprotected, thoroughly wash the

peptide-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is

95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

Add the cleavage cocktail to the dried peptide-resin.

Gently agitate the mixture at room temperature for 2-3 hours.[6]
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Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding cold diethyl ether.

Collect the precipitated peptide by centrifugation or filtration.

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

Dry the crude peptide. The peptide can then be purified by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram
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Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Sar-
OPfp.

Signaling Pathway and Biological Relevance of
Sarcosine
The incorporation of sarcosine into peptides is a strategic approach in drug design to enhance

their therapeutic potential. Sarcosine itself has been investigated for its biological activities,

particularly its role as an N-methyl-D-aspartate (NMDA) receptor co-agonist through the

inhibition of the glycine transporter 1 (GlyT1).[14] Furthermore, studies have explored the

neuroprotective effects of sarcosine in the context of Alzheimer's disease, where it has been

shown to influence the expression of genes involved in the amyloidogenic pathway, such as the

Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1).[3]
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The following diagram illustrates a simplified signaling pathway relevant to the neuroprotective

effects of sarcosine.
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Caption: A simplified diagram of the neuroprotective signaling pathway influenced by sarcosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. nbinno.com [nbinno.com]

6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides
[creative-peptides.com]

7. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

9. luxembourg-bio.com [luxembourg-bio.com]

10. benchchem.com [benchchem.com]

11. delivertherapeutics.com [delivertherapeutics.com]

12. chemistry.du.ac.in [chemistry.du.ac.in]

13. chem.uci.edu [chem.uci.edu]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Fmoc-Sar-OPfp: A Comprehensive Technical Guide for
Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-
weight]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b557275?utm_src=pdf-body-img
https://www.benchchem.com/product/b557275?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/299397342_N-Methylated_a-Amino_Acids_And_Peptides_Synthesis_And_Biological_Activity
https://pubmed.ncbi.nlm.nih.gov/27001259/
https://pubmed.ncbi.nlm.nih.gov/27001259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9587910/
https://pubs.acs.org/doi/10.1021/ja710016v
https://www.nbinno.com/article/amino-acids/mastering-peptide-synthesis-the-role-of-n-methyl-amino-acids-eh
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://pubmed.ncbi.nlm.nih.gov/24464544/
https://pubmed.ncbi.nlm.nih.gov/24464544/
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/overcoming-aggregation-in-spps
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis-1.pdf
https://www.benchchem.com/pdf/The_Strategic_Incorporation_of_N_Methylated_Amino_Acids_in_Peptide_Design_An_In_depth_Technical_Guide.pdf
https://delivertherapeutics.com/wp-content/uploads/2021/12/MontyOB20.DECL_.Peptide.pdf
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.mdpi.com/1424-8247/16/11/1557
https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-weight
https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-weight
https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-weight
https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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